molecular formula C20H23NO4 B190833 Corydine CAS No. 476-69-7

Corydine

Cat. No.: B190833
CAS No.: 476-69-7
M. Wt: 341.4 g/mol
InChI Key: IDQUPXZJURZAGF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corydine is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the genus Corydalis. It is known for its pharmacological properties, including analgesic and antinociceptive effects. This compound has been identified as a mu-opioid receptor agonist, making it a potential candidate for pain management therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corydine can be synthesized through several methods, including the extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents such as alcohol to isolate the alkaloid from plant materials like the stems of Tinospora cordifolia . The isolated alkaloidal part is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process is optimized to ensure high yield and purity. Chemical synthesis may involve the use of precursor compounds and specific reaction conditions to produce this compound in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

Corydine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications.

Scientific Research Applications

Corydine has several scientific research applications, including:

    Chemistry: this compound is used as a starting material for the synthesis of other isoquinoline alkaloids.

    Biology: Studies on this compound’s interaction with biological systems help understand its pharmacological effects.

    Medicine: this compound’s analgesic properties make it a candidate for pain management therapies.

    Industry: this compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Corydine exerts its effects primarily through its interaction with the mu-opioid receptor. As a mu-opioid receptor agonist, this compound activates these receptors, leading to analgesic and antinociceptive effects. The activation of mu-opioid receptors inhibits the transmission of pain signals in the nervous system, providing pain relief .

Comparison with Similar Compounds

Corydine is similar to other isoquinoline alkaloids such as corydaline, tetrahydropalmatine, and palmatine. this compound is unique in its specific interaction with the mu-opioid receptor and its potential for pain management without inducing β-arrestin2 recruitment upon receptor activation . This property may result in fewer side effects compared to other opioid analgesics.

List of Similar Compounds

  • Corydaline
  • Tetrahydropalmatine
  • Palmatine
  • Dehydrocorydrine
  • Tetrahydroberberine

This compound’s unique pharmacological profile makes it a valuable compound for further research and development in the field of pain management and therapeutic applications.

Properties

IUPAC Name

(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUPXZJURZAGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5964-79-4 (hydrochloride)
Record name Corydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00963883
Record name 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-69-7
Record name (+)-Corydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O1D15OP5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydine
Reactant of Route 2
Reactant of Route 2
Corydine
Reactant of Route 3
Reactant of Route 3
Corydine
Reactant of Route 4
Reactant of Route 4
Corydine
Reactant of Route 5
Corydine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Corydine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.